Artelinate

Description

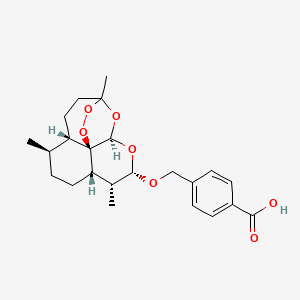

Structure

3D Structure

Properties

CAS No. |

109637-83-4 |

|---|---|

Molecular Formula |

C23H30O7 |

Molecular Weight |

418.483 |

Origin of Product |

United States |

Synthetic Methodologies and Artelinate Derivatization

Established Synthetic Routes for Artelinate Analogues

Established synthetic routes for artemisinin (B1665778) derivatives, which serve as a basis for this compound synthesis, often begin with artemisinin or its reduced form, dihydroartemisinin (B1670584) (DHA) niscpr.res.inncl.res.innih.gov. DHA is a key intermediate in the synthesis of many artemisinin derivatives, including this compound, artesunate (B1665782), artemether (B1667619), and arteether (B1665780) niscpr.res.inncl.res.innih.gov.

A common approach for synthesizing artemisinin derivatives involves the modification of the C-10 position of DHA sci-hub.seacs.org. For instance, the synthesis of this compound typically involves the conversion of artemisinin to dihydroartemisinin, followed by the esterification of DHA with a suitable benzoic acid derivative, such as methyl p-(hydroxymethyl)benzoate, to form methyl this compound. Subsequent hydrolysis of the methyl ester yields artelinic acid, which is then converted to its sodium salt, sodium this compound, to enhance water solubility niscpr.res.ingoogle.comgoogle.com.

Early methods for preparing β-artelinic acid involved multiple steps (three or four "pots"), starting from artemisinin google.comgoogle.com. These processes typically included the conversion of artemisinin to dihydroartemisinin, followed by alkylation to form methyl this compound, and finally hydrolysis to artelinic acid google.com.

Table 1 summarizes a multi-step synthetic route for β-artelinic acid.

| Step | Reactant(s) | Reagent(s) | Product | Yield (%) (approximate) | Reference |

| 1 | Artemisinin | Reduction (e.g., NaBH4) | Dihydroartemisinin | Not specified | google.com |

| 2 | Dihydroartemisinin, Methyl p-(hydroxymethyl)benzoate | Acid catalyst (e.g., BF3·Et2O) | Methyl this compound | Not specified | google.com |

| 3 | Methyl this compound | Alkaline hydrolysis (e.g., NaOH/MeOH) | β-Artelinic acid | 55% (from methyl this compound) google.com, 43.5-53% (overall from artemisinin) google.com | niscpr.res.ingoogle.comgoogle.com |

| 4 | β-Artelinic acid | Conversion to sodium salt (e.g., with Amberlite IR-120 Na+ resin) | Sodium this compound | 90% | niscpr.res.in |

Another three-step method for the preparation of α-artelinic acid has also been reported, involving the reaction of dihydroartemisinin with methyl p-(iodomethyl)benzoate google.com.

Novel Approaches in this compound Synthesis

An improved one-pot process involves stirring artemisinin with sodium borohydride, a catalyst (such as a polyhydroxy compound, chlorotrimethylsilane, or Amberlyst-15 resin), and methyl p-(hydroxymethyl)benzoate. This is followed by filtration and stirring the filtrate with an alcoholic or aqueous alkali hydroxide (B78521) to yield artelinic acid google.comgoogle.com. This one-pot method has been reported to achieve significantly higher yields of pure β-artelinic acid (91.2-98%) compared to earlier multi-pot processes google.comgoogle.com.

Table 2 presents data on the yield comparison between multi-pot and one-pot synthesis of β-artelinic acid.

| Method | Number of Pots | Approximate Yield (%) (from Artemisinin) | Reference |

| Prior Art Methods | Three/Four | 43.5 - 53 | google.comgoogle.com |

| Improved One-Pot | One | 91.2 - 98 | google.comgoogle.com |

Research also continues on the synthesis of novel artemisinin analogues with modified structures, such as those containing amino groups or altered peroxide linkages, to improve properties like water solubility, metabolic stability, and potency acs.orgnih.govniscpr.res.innih.gov.

Rational Design and Derivatization Strategies for this compound Compounds

Rational design and derivatization strategies for artemisinin compounds, including this compound, are guided by the aim to enhance their pharmacological properties while maintaining or improving efficacy. Key strategies involve modifying the core artemisinin structure, particularly at the C-10 position, to influence factors such as solubility, metabolic fate, and interaction with biological targets nih.govsci-hub.seacs.orgnih.gov.

For this compound, the introduction of the p-(hydroxymethyl)benzoate moiety at the C-10 position of dihydroartemisinin and subsequent conversion to the sodium salt confers water solubility, which is a desirable property for certain administration routes niscpr.res.innewdrugapprovals.orggoogle.com. This contrasts with the poor solubility of artemisinin itself niscpr.res.in.

Structure-activity relationship (SAR) studies play a crucial role in the rational design of artemisinin derivatives. By systematically modifying the chemical structure and evaluating the resulting biological activity, researchers can identify key features responsible for potency and other desirable characteristics nih.govacs.org. Molecular modeling and statistical analysis, such as multiple linear regression (MLR), are employed to predict the activity of new derivatives based on their molecular properties nih.gov.

Derivatization strategies also explore the creation of prodrugs or the incorporation of specific functional groups to target the compound to the site of action or improve its pharmacokinetic profile nih.govnih.gov. For example, incorporating basic amino groups into artemisinin derivatives has been investigated to enhance their accumulation in the acidic environment of the malaria parasite's food vacuole nih.govnih.gov.

The design of novel artemisinin-like derivatives with modified or simplified structures, while retaining the crucial endoperoxide bridge or a similar peroxidic functionality, is another area of research frontiersin.orgacs.orgnih.gov. These efforts aim to develop compounds with improved stability, synthesis feasibility, and activity against resistant strains nih.govfrontiersin.orgnih.gov.

Table 3 illustrates examples of different types of artemisinin derivatives and their general solubility properties.

| Derivative Type | Examples | Solubility | Reference |

| Natural Product | Artemisinin | Poor | niscpr.res.infrontiersin.org |

| Semi-synthetic | Dihydroartemisinin | Poor | frontiersin.orgscispace.com |

| Semi-synthetic | Artemether, Arteether | Oil-soluble | niscpr.res.innewdrugapprovals.org |

| Semi-synthetic | Artesunate, Sodium this compound | Water-soluble | niscpr.res.innewdrugapprovals.orggoogle.com |

Rational design also considers the potential for overcoming drug resistance mechanisms, such as efflux pumps, by designing derivatives that are less susceptible to transport out of the target cells nih.gov.

Pharmacological Investigations of Artelinate

Artelinate Pharmacodynamics: Elucidating Molecular and Cellular Actions

The pharmacodynamics of this compound involve complex interactions within the target organism, primarily mediated by the cleavage of its endoperoxide bridge and the subsequent generation of reactive species.

Molecular Targets and Binding Mechanisms of this compound

The mechanism of action of artemisinin (B1665778) derivatives, including this compound, is believed to involve interaction with ferrous iron (Fe2+) or ferriprotoporphyrin IX (heme), particularly abundant in the acidic food vacuole of malaria parasites acs.orgresearchgate.netresearchgate.net. This interaction is thought to cleave the endoperoxide bridge, leading to the generation of reactive intermediates acs.orgresearchgate.netnih.gov.

While the precise molecular targets of this compound are not fully elucidated, studies on artemisinin and its derivatives suggest several potential candidates. These include parasite proteins, lipids, and nucleic acids nih.gov. Heme itself has been identified as a target, with studies showing the formation of heme-drug adducts tandfonline.commdpi.comnih.gov. Specific parasite proteins that may be targeted include histidine-rich proteins involved in hematin (B1673048) transport and polymerization, translationally controlled tumor protein (TCTP), and Plasmodium falciparum calcium ATPase 6 (PfATP6) nih.govtandfonline.comfrontiersin.orgnih.gov. PfATP6, a sarco-endoplasmic reticulum calcium ATPase (SERCA), has been suggested as a potential key player in the mechanism of action researchgate.netnih.govwho.int.

The binding mechanisms are thought to involve covalent modification of these targets by the reactive species generated upon activation researchgate.netnih.govfrontiersin.orgumich.edu. Studies have shown that artemisinin can bind to parasite proteins through both covalent and non-covalent modifications nih.gov.

This compound Modulation of Cellular Pathways

Artemisinin derivatives, including those structurally related to this compound, can modulate various cellular pathways in target cells. This modulation is often a consequence of the generation of reactive oxygen species (ROS) and subsequent damage or modification of cellular components.

Studies have indicated that artemisinin derivatives can interfere with cellular activation pathways, leading to reductions in protein levels and DNA binding activities of transcription factors such as Sp1 and NF-κB who.int. Inhibition of phosphoinositide 3-kinase (PI3K) signaling through reduced phosphorylation of downstream effectors like Akt and P70S6K has also been observed who.int. These effects can collectively lead to reduced production of viral proteins and inhibition of viral replication in relevant models who.int.

Furthermore, artemisinin and its derivatives may exert effects through the modulation of pathways related to oxidative stress, inflammation, autophagy, apoptosis, and metabolic homeostasis frontiersin.orgmdpi.com. For instance, artesunate (B1665782), a closely related compound, has been shown to modulate Wnt/β-catenin signaling and interfere with MGMT function, leading to enhanced DNA damage and apoptosis induction mdpi.com. Effects on glucose metabolism, including reduced glucose uptake and ATP production, have also been reported mdpi.com.

Enzymatic Inhibition Studies of this compound

Enzymatic inhibition is a key aspect of the pharmacological activity of artemisinin derivatives. The reactive intermediates generated upon activation can interact with and inhibit various enzymes critical for parasite survival.

Specific enzymes that have been implicated as targets include PfATP6, a calcium ATPase nih.govfrontiersin.orgnih.gov. Inhibition of PfATP6 can lead to increased calcium concentration in the parasite cytoplasm, potentially triggering apoptosis-like events nih.gov.

Studies have also investigated the effects of artemisinin derivatives on cytochrome P450 (CYP) enzymes, which are important for drug metabolism. Artemisinin and its analogues have been shown to inhibit the enzymatic activity of various human liver CYP isoforms, including CYP1A2, 2B6, 2C19, and 3A4, mostly through a mixed type of inhibition nih.gov.

Additionally, artemisinin derivatives have been shown to inhibit parasite proteases, such as the falcipains, which are involved in hemoglobin degradation mdpi.comwho.int. This inhibition can disrupt the parasite's ability to process hemoglobin, a vital nutrient source who.int.

Induction of Reactive Oxygen Species (ROS) and Free Radical Generation by this compound

A central mechanism of action for this compound and other artemisinin derivatives is the induction of reactive oxygen species (ROS) and free radicals. This process is initiated by the interaction of the endoperoxide bridge with ferrous iron or heme acs.orgresearchgate.netnih.gov.

The cleavage of the endoperoxide bridge results in the generation of various reactive species, including hydroxyl radicals, superoxide (B77818) anions, and carbon-centered free radicals nih.gov. These free radicals are highly reactive and can cause oxidative damage to various cellular components nih.govnih.gov.

Studies have demonstrated a significant increase in the generation of ROS in Plasmodium falciparum parasites treated with artemisinin derivatives nih.govfrontiersin.orgplos.orgmdpi.com. This increase in ROS levels is closely associated with the cytotoxic effects observed nih.gov. ROS can lead to lipid peroxidation, damage to proteins, and DNA fragmentation, ultimately contributing to parasite death researchgate.netnih.govnih.govfrontiersin.org. The induction of ROS production may involve enzymes like NADPH oxidase nih.govnih.gov.

This compound-Mediated Protein Alkylation and Macromolecular Interactions

A significant consequence of the free radical generation by this compound is the alkylation of proteins and other macromolecules within the parasite nih.govfrontiersin.orgplos.orgontosight.ainih.govresearchgate.netwikipedia.orgnih.gov. This alkylation involves the covalent binding of reactive drug intermediates to cellular components.

Studies have shown that artemisinin and its derivatives can alkylate various proteins, including hemoproteins like catalase, cytochrome c, and hemoglobin, as well as non-hemoproteins like human serum albumin (HSA) tandfonline.commdpi.comumich.edu. The alkylation appears to occur more efficiently with the protein moiety than with heme in some cases umich.edu. Specific parasite proteins, such as histidine-rich proteins and TCTP, have been identified as targets of alkylation nih.govtandfonline.comresearchgate.net.

The alkylation of proteins can disrupt their normal function, interfering with essential biological processes in the parasite researchgate.netnih.gov. This widespread alkylation of multiple proteins is considered a key aspect of the antimalarial activity researchgate.netacs.orgresearchgate.netmdpi.com.

While protein alkylation is a prominent interaction, studies have also investigated interactions with other macromolecules. For instance, the lack of reactivity between artemisinin and DNA suggests that DNA alkylation may not be a primary mode of action, although ROS-mediated DNA damage does occur nih.govumich.edu. Interactions with lipids and membranes have also been explored nih.govfrontiersin.org.

Membrane Dynamics and this compound Activity

The interaction of artemisinin derivatives with parasite membranes is another area of investigation regarding their mechanism of action. While not as extensively studied for this compound specifically, insights can be drawn from research on related compounds.

Some studies suggest that artemisinin derivatives can affect the lipid membranes of the parasite nih.govfrontiersin.org. It has been proposed that artemisinin can accumulate in the neutral lipids of the parasite membrane and cause damage frontiersin.org. The damage to the parasite's vacuolar membrane may be linked to the Fe(II)-mediated bioactivation of the endoperoxide ring and resulting oxidative stress dovepress.com.

Here is a table summarizing some of the molecular and cellular targets and actions discussed:

| Target/Action | Description |

| Molecular Targets | |

| Heme (Ferriprotoporphyrin IX) | Believed to activate this compound, leading to endoperoxide cleavage and radical generation. acs.orgresearchgate.netresearchgate.net |

| Parasite Proteins (e.g., TCTP, PfATP6) | Alkylated by reactive intermediates, disrupting function. nih.govtandfonline.comfrontiersin.orgnih.govresearchgate.net |

| Parasite Lipids | Potential targets of oxidative damage and alkylation. nih.govfrontiersin.org |

| Cellular Actions | |

| Modulation of Cellular Pathways | Interference with signaling pathways like PI3K, Wnt/β-catenin, and those related to metabolism. who.intmdpi.comacs.org |

| Enzymatic Inhibition | Inhibition of enzymes like PfATP6, falcipains, and potentially CYP enzymes. nih.govmdpi.comnih.govwho.intnih.gov |

| Induction of ROS and Free Radicals | Generation of cytotoxic species upon activation by iron/heme. acs.orgresearchgate.netnih.gov |

| Protein Alkylation | Covalent modification of numerous parasite proteins. researchgate.netnih.govfrontiersin.orgumich.eduplos.orgontosight.ainih.govresearchgate.netwikipedia.orgnih.gov |

| Membrane Damage/Alteration | Potential effects on parasite and infected erythrocyte membrane integrity and fluidity. nih.govfrontiersin.orgwho.intdovepress.com |

| Mitochondrial Membrane Potential Depolarization | Disruption of mitochondrial function. frontiersin.orgplos.org |

This compound Pharmacokinetics in Preclinical Models

Preclinical pharmacokinetic studies in various animal species have provided insights into the absorption, distribution, metabolism, and excretion of this compound. These investigations help characterize how the compound is handled by the body, which is essential for assessing its efficacy and potential for further development.

Absorption and Distribution Kinetics of this compound in Animal Models

Studies in animal models, including rats and dogs, have shown that this compound is rapidly absorbed following both intramuscular and oral administration. In dogs, oral bioavailability of this compound was reported to be 79.7%, while in rats, it was lower at 30.1%. nih.gov Absorption and distribution were described as very rapid, with half-lives ranging from 0.12 to 0.54 hours. nih.gov this compound demonstrated a high area under the curve (AUC) and volume of distribution at steady state (Vss) in dogs compared to rats. nih.gov

Tissue distribution studies in rats administered with radiolabeled this compound indicated that the drug was widely distributed within one hour. After 24 hours, radioactivity levels declined rapidly in most tissues, except for the spleen, where it persisted longer, up to 96 hours. nih.gov Notably, only a small percentage (less than 13%) of the total radioactivity in rats was accounted for by unchanged this compound after various administration routes, suggesting extensive biotransformation. nih.gov

| Parameter | Species | Route of Administration | Value | Unit | Citation |

|---|---|---|---|---|---|

| Oral Bioavailability | Dog | Oral | 79.7 | % | nih.gov |

| Oral Bioavailability | Rat | Oral | 30.1 | % | nih.gov |

| Absorption t1/2 | Dog, Rat | IM or Oral | 0.12 - 0.54 | hours | nih.gov |

| AUC | Dog | IM or Oral | 11,262 | ng*h/mL | nih.gov |

| Vss | Dog | IM or Oral | 9.5 | L/kg | nih.gov |

Metabolic Pathways of this compound and its Metabolites (e.g., Dihydroartemisinin)

This compound undergoes biotransformation in preclinical models. A key metabolic pathway involves the conversion of this compound to dihydroartemisinin (B1670584) (DHA), which is known to be an active metabolite of many artemisinin derivatives. nih.govpharmgkb.orgcapes.gov.br

Studies in dogs showed that the conversion of this compound to DHA was significantly lower (0.1-0.5% of the total dose) compared to rats, where this compound was extensively biotransformed, with less than 13% remaining as the unchanged parent compound after various administration routes. nih.gov This suggests species-specific differences in the metabolic rate of this compound.

In human liver microsomes, this compound is metabolized to dihydroqinghaosu (DQHS), which is synonymous with DHA, primarily by CYP3A4/5. tandfonline.com The kinetic parameters for this conversion have been determined in vitro. tandfonline.com

While DHA is an active metabolite, it is further converted to inactive metabolites through glucuronidation, primarily catalyzed by UDP-glucuronosyltransferases, such as UGT1A9 and UGT2B7, with contributions from UGT1A1 and UGT1A8. pharmgkb.org These inactive metabolites are then subject to excretion. pharmgkb.org

| Compound | Metabolite | Primary Enzyme(s) Involved (in vitro, human) | Citation |

|---|---|---|---|

| This compound | Dihydroartemisinin | CYP3A4/5 | tandfonline.com |

| Dihydroartemisinin | Inactive metabolites (glucuronides) | UGT1A9, UGT2B7, UGT1A1, UGT1A8 | pharmgkb.org |

Excretion Kinetics of this compound and Metabolites in Preclinical Systems

Mass balance studies in rats administered with radiolabeled this compound indicated that a significant portion of the total radioactivity was recovered in urine and feces, ranging from 77% to 83%. nih.gov

The half-lives of total radioactivity in urine were considerably longer (21-49 hours) than that of unchanged this compound in plasma (1.4-3.7 hours) in rats. nih.gov This observation suggests the formation of long-lasting metabolites in this species. nih.gov DHA, the active metabolite, is also eliminated in bile as minor glucuronides. pharmgkb.org

Protein Binding Characteristics of this compound Compounds

This compound exhibits high protein binding in plasma across various species, including rat, rabbit, dog, monkey, and human. nih.gov High binding capacity (79-95%) and low binding affinity were reported for this compound in these plasma samples. nih.gov

The binding of artemisinin derivatives, including DHA, to proteins like human serum albumin (HSA) has been investigated. umich.edu DHA has also been shown to bind to HSA. umich.edu Protein binding of DHA in human plasma has been reported to be in the range of 80-90%, with decreased binding at higher concentrations. who.int Studies have also indicated that DHA is approximately 93% protein-bound in patients with malaria infection. nih.gov

Furthermore, the binding of artemisinin derivatives to red blood cells (RBCs) has been examined. The RBC/plasma ratios for radiolabeled this compound were found to be 0.35 for dog plasma and 0.44 for human plasma. nih.gov Higher radioactivity in whole blood compared to plasma over time has been observed for artesunate, suggesting binding to RBCs, which may be related to its antimalarial activity. psu.edu

| Compound | Species | Matrix | Protein Binding (%) | Citation |

|---|---|---|---|---|

| This compound | Rat, Rabbit, Dog, Monkey, Human | Plasma | 79 - 95 | nih.gov |

| Dihydroartemisinin | Human | Plasma | 80 - 90 | who.int |

| Dihydroartemisinin | Human (Malaria Patients) | Plasma | ~93 | nih.gov |

Preclinical Efficacy Studies of Artelinate

In Vitro Efficacy Assessments of Artelinate

In vitro studies provide initial insights into the direct effects of this compound on different cellular and pathogenic models.

Efficacy in Parasitic Cellular Models (e.g., Plasmodium species)

This compound, like other artemisinin (B1665778) derivatives, has demonstrated potent activity against Plasmodium species, the parasites responsible for malaria. The mechanism of action is believed to involve the cleavage of its endoperoxide bridge, typically activated by heme or ferrous ions within the parasite's food vacuole, leading to the generation of cytotoxic radical species. nih.govacs.orgmdpi.com Studies have shown this compound to be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. wikipedia.orgcore.ac.uk

Antiprotozoal Activity of this compound Beyond Malaria

Beyond Plasmodium, artemisinin and its derivatives have shown activity against other protozoans. This includes efficacy against Leishmania, Trypanosoma, amoebas, Neospora caninum, and Eimeria tenella. researchgate.net While specific detailed in vitro data for this compound against each of these protozoa might be found in individual research reports, the class of artemisinins, to which this compound belongs, demonstrates a broader antiprotozoal spectrum. nih.govmdpi.com

Evaluation of this compound in Non-Malarial Pathogen Models (e.g., Antiviral, Antifungal)

Artemisinins have also been investigated for their effects on non-malarial pathogens, including viruses and fungi. Studies have reported inhibitory effects of artemisinins against a range of viruses, such as human cytomegalovirus, hepatitis B and C viruses, human herpes viruses, HIV-1, influenza virus A, and bovine viral diarrhoea virus. researchgate.netnih.govnih.govresearchgate.netmdpi.com Some artemisinin compounds have also exhibited antifungal properties in vitro, for example, against Pneumocystis carinii. nih.govresearchgate.netresearchgate.net While the specific in vitro activity of this compound against each of these non-malarial pathogens would require detailed examination of individual studies, its classification as an artemisinin derivative suggests potential activity in these areas, consistent with the reported broader effects of the class.

Anticancer Efficacy of this compound in Cell Line Systems

This compound and other artemisinin derivatives have demonstrated potent and broad anticancer properties in various cancer cell lines. nih.govmdpi.com Studies have shown that artemisinins can inhibit the proliferation of a wide range of cancer cells. mdpi.comdovepress.com For example, artesunate (B1665782), a related derivative, has shown activity against leukemia and colon cancer cell lines, with reported mean GI50 values of 1.11 ± 0.56 µM and 2.13 ± 0.74 µM, respectively. acs.org this compound's anticancer efficacy has been explored in different cancer cell line systems, and its activity, like other artemisinins, is often linked to the presence of the endoperoxide bridge and its interaction with iron, which is often elevated in cancer cells. core.ac.ukajol.info

Research findings indicate that artemisinin derivatives can inhibit cancer cell proliferation, invasion, and metastasis. mdpi.com The specific effectiveness can vary depending on the cancer cell line and the specific artemisinin derivative used. mdpi.comresearchgate.netmdpi.com

This compound Effects on Cellular Proliferation and Apoptosis Pathways

Studies on artemisinin derivatives, including those structurally related to this compound, have investigated their effects on cellular proliferation and the induction of apoptosis in cancer cells. Artemisinins have been shown to inhibit cell proliferation in a dose-dependent manner in various cancer cell lines. dovepress.comamegroups.org

A key mechanism by which artemisinins exert their anticancer effects is through the induction of apoptosis, or programmed cell death. dovepress.comamegroups.orgfrontiersin.org This can involve the activation of caspase-3 and modulation of the balance between pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. dovepress.comresearchgate.netnih.gov Artemisinins can trigger changes in the expression levels of apoptosis-related genes. dovepress.com

Furthermore, artemisinin derivatives can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. frontiersin.orgnih.govnih.gov This arrest can occur at different phases of the cell cycle, such as the S phase or G0/G1 phase, depending on the concentration. nih.gov The mechanisms underlying these effects often involve the generation of reactive oxygen species (ROS) and the modulation of various signaling pathways, including the PI3K/Akt and MEK/ERK pathways. ajol.infoamegroups.orgfrontiersin.orgnih.gov

In Vivo Efficacy Assessments of this compound in Animal Models

In vivo studies in animal models are crucial for evaluating the efficacy of this compound in a more complex biological system. Studies have been conducted using animal models, particularly rodents, to assess the antimalarial efficacy of this compound.

A comparative study in Plasmodium berghei-infected Sprague-Dawley rats evaluated the antimalarial efficacy of intravenous this compound and artesunate. This study found that this compound was superior to artesunate in terms of parasite clearance. The 100% clearance dose for this compound was reported as 95.6 µmoles/kg (40 mg/kg), compared to 191.2 µmoles/kg (73.4 mg/kg) for artesunate. cambridge.orgresearchgate.netnih.gov this compound also demonstrated a faster parasite clearance time, with an average of 1.7 ± 0.5 days compared to 2.7 ± 0.5 days for artesunate at a dose rate of 191.2 µmoles/kg. cambridge.orgresearchgate.netnih.gov

While this compound showed promising antimalarial efficacy in vivo, its development for clinical use has faced challenges, partly due to concerns about neurotoxicity observed in animal studies. wikipedia.orgresearchgate.netfrontiersin.org

Beyond malaria, in vivo studies with other artemisinin derivatives have explored their efficacy in animal models of cancer and other diseases, consistent with their in vitro activities. For example, artemisinin and its derivatives have shown the ability to inhibit tumor growth in animal models of glioma and colorectal cancer. acs.orgnih.gov While specific detailed in vivo efficacy data for this compound in a wide range of non-malarial disease models might be limited in the provided search results, the in vivo efficacy observed with related artemisinins supports the potential for this compound to exhibit similar effects.

Summary of In Vivo Antimalarial Efficacy:

| Compound | Animal Model | 100% Clearance Dose (µmoles/kg) | 100% Clearance Dose (mg/kg) | Parasite Clearance Time (days) at 191.2 µmoles/kg |

| This compound | P. berghei-infected rats | 95.6 | 40 | 1.7 ± 0.5 |

| Artesunate | P. berghei-infected rats | 191.2 | 73.4 | 2.7 ± 0.5 |

Data derived from comparative studies in P. berghei-infected Sprague-Dawley rats. cambridge.orgresearchgate.netnih.gov

Antimalarial Efficacy in Rodent Models (e.g., Plasmodium berghei in mice/rats)

Preclinical studies in rodent models, particularly using Plasmodium berghei in mice and rats, have been instrumental in assessing the antimalarial efficacy of this compound. These models mimic aspects of human malaria and allow for the evaluation of drug activity in a living system.

Research comparing intravenous this compound and artesunate in Plasmodium berghei-infected Sprague-Dawley rats demonstrated that this compound was superior in terms of parasite clearance. cambridge.orgnih.gov In these experiments, groups of infected rats received daily intravenous treatments of this compound or artesunate at molar equivalent dose rates. This compound showed a 100% clearance dose of 95.6 µmoles/kg (equivalent to 40 mg/kg), whereas artesunate required 191.2 µmoles/kg (73.4 mg/kg) for 100% clearance. cambridge.orgnih.gov Furthermore, the parasite clearance time was shorter for this compound (1.7 ± 0.5 days) compared to artesunate (2.7 ± 0.5 days) at a dose rate of 191.2 µmoles/kg (P < 0.01). cambridge.orgnih.gov This suggests a more rapid action of this compound in clearing parasites from the blood in this rodent model.

Another study evaluating the in vivo antimalarial activity of sodium this compound in mice infected with P. berghei found that sodium this compound was slightly less active than artemisinin both in culture and in vivo when administered subcutaneously. nih.gov However, oral administration of sodium this compound led to parasite clearance from the blood with a lower dose compared to subcutaneous injection. nih.gov The number of mice cured by oral administration was also greater than after subcutaneous injection, even with a lower total oral dose. nih.gov

Studies investigating artelinic acid-choline derivative liposomes (ADLs) in a malarial rodent model using Plasmodium yoelii BY265 also provided insights into related compounds. The suppression percentage against Plasmodium yoelii BY265 in the ADLs group was higher than that of positive control groups (dihydroartemisinin liposomes) and other control groups at lower doses. cambridge.org ADLs exhibited superior antimalarial efficacy in terms of suppression percentage, negative conversion fraction, recrudescence fraction, and survival fraction compared to other formulations, suggesting a possible synergistic mechanism between artemisinins and the choline (B1196258) derivative in ADLs. cambridge.org

The efficacy of artemisinins, including this compound, in rodent models is often assessed using standardized tests such as the 4-day suppression test in mice. cambridge.org These tests measure the ability of a compound to suppress parasite growth over a four-day period.

Here is a summary of some findings from rodent model studies:

| Compound (Administration Route) | Animal Model (Parasite) | Key Finding | Citation |

| This compound (IV) | Sprague-Dawley rats (Plasmodium berghei) | Superior to artesunate in parasite clearance and clearance time. | cambridge.orgnih.gov |

| Sodium this compound (Oral) | Mice (Plasmodium berghei) | Cleared parasites at lower doses orally than subcutaneously. | nih.gov |

| ADLs (IV) | Mice (Plasmodium yoelii BY265) | Superior suppression percentage and survival fraction compared to controls. | cambridge.org |

Efficacy in Non-Rodent Animal Models of Disease

Beyond rodent studies, the efficacy of artemisinin derivatives, including comparisons relevant to this compound, has been explored in non-rodent animal models, particularly in non-human primates for malaria studies.

Studies comparing intravenous methylene (B1212753) blue, intravenous artesunate, and their combination in preclinical models of malaria included evaluations in Plasmodium falciparum-infected Aotus monkeys and Plasmodium cynomolgi-infected rhesus monkeys. d-nb.infonih.gov While these studies primarily focused on artesunate and methylene blue, they are relevant as this compound was designed to overcome the instability of sodium artesunate and direct comparisons have been performed in non-human primate models. researchgate.netresearchgate.net

In a comparative study in splenectomized rhesus monkeys inoculated with Plasmodium coatneyi, intravenous this compound/lysine salt (AL) and intravenous artesunate (AS) were compared. researchgate.net The anti-P. coatneyi in vivo activity of both compounds was comparable. researchgate.net Parasite clearance was strongly dependent on drug exposure for both regimens. researchgate.net

These non-human primate models provide a more complex biological system to evaluate the efficacy of antimalarials before potential human trials.

Assessment of this compound Efficacy Against Resistant Parasitic Strains in Animal Models

The emergence of drug resistance is a significant challenge in treating malaria. Preclinical studies have investigated the efficacy of artemisinin derivatives, including this compound, against resistant strains of Plasmodium in animal models.

In vitro studies have shown that artemisinin derivatives, such as this compound, arteether (B1665780), and artemether (B1667619), were significantly more susceptible against chloroquine-resistant isolates of Plasmodium falciparum compared to chloroquine-susceptible isolates. scilit.com this compound, arteether, and artemether were found to be equally effective and more potent than artemisinin in these in vitro assessments. scilit.com

While direct in vivo studies specifically detailing this compound's efficacy against well-characterized resistant Plasmodium strains in animal models are less extensively highlighted in the provided snippets, the broader context of artemisinin resistance and the evaluation of combinations in rodent models is discussed. nih.govparasite-journal.org The development of resistance to artemisinins has been observed, emphasizing the need for continued research into new agents and combination therapies. nih.gov Studies in P. berghei rodent models have been used to demonstrate synergy between artemisinin activity and other agents against resistant parasites. nih.gov

The mechanism of chloroquine (B1663885) resistance does not appear to reduce access to heme, which is a proposed receptor for artemisinin activity, suggesting a lack of cross-resistance between chloroquine and certain artemisinin analogues. acs.org

Preclinical Anticancer Efficacy of this compound in Xenograft Models

Beyond its established antimalarial properties, artemisinin and its derivatives have also shown potential anticancer activity in preclinical studies, including in xenograft models. Xenograft models, where human cancer cells are implanted into immunocompromised animals (typically mice), are used to evaluate the in vivo efficacy of potential cancer therapeutics.

While many studies in this area focus on other artemisinin derivatives like artesunate or artemisinin itself, the outline specifically requests information on this compound's efficacy in xenograft models. The provided search results discuss the anticancer effects of artemisinin and its derivatives in various cancer models, including xenografts. mdpi.commdpi.comfrontiersin.orgscispace.comnih.govnih.govfrontiersin.orgresearchgate.net These studies indicate that artemisinin derivatives can reduce tumor volume and progression in xenograft models. nih.gov

However, direct and detailed information specifically on the preclinical anticancer efficacy of this compound in xenograft models is limited within the provided snippets. The research on artemisinin derivatives as anticancer agents in xenograft models more frequently highlights compounds like artesunate. mdpi.comfrontiersin.orgnih.govresearchgate.net For instance, artesunate has shown anti-tumor activity against pancreatic cancer xenografts in vivo. nih.govfrontiersin.org Artesunate has also demonstrated potential against chemoresistant neuroblastoma cell lines and efficacy in xenograft models. researchgate.net

Although this compound is an artemisinin derivative and shares structural similarities with compounds showing anticancer activity in xenografts, specific published data focusing solely on this compound in these models is not prominently featured in the provided search results. Research into the anticancer potential of artemisinin derivatives in xenograft models is an active area, but the available information primarily details the findings for other related compounds.

Mechanisms of Drug Resistance and Overcoming Strategies for Artelinate

Molecular and Cellular Basis of Artelinate Resistance

Resistance to artemisinin (B1665778) and its derivatives is a complex, multifactorial phenomenon primarily observed during the ring stage of the parasite's intraerythrocytic development mdpi.comfrontiersin.orgnih.gov. The mechanisms involve genetic alterations and cellular adaptations that allow the parasite to survive exposure to the drug.

Genetic Mutations Associated with Reduced this compound Susceptibility

Mutations in the Plasmodium falciparum Kelch13 (PfK13) protein are the most well-established molecular markers associated with artemisinin resistance, particularly in Southeast Asia mdpi.comfrontiersin.orgnih.govnih.govplos.orgjsczz.cnwarmadewa.ac.idnih.gov. These mutations, predominantly found in the propeller domain of PfK13, are linked to delayed parasite clearance following treatment mdpi.comfrontiersin.orgnih.gov. While the precise mechanism by which PfK13 mutations confer resistance is still being elucidated, they are thought to affect cellular processes such as hemoglobin endocytosis, protein degradation, and stress responses mdpi.complos.orgsemanticscholar.org.

Beyond PfK13, mutations in other genes, including PfUBP1 (ubiquitin carboxyl-terminal hydrolase 1) and PfAP-2μ (AP-2 complex subunit mu), have also been associated with reduced artemisinin susceptibility nih.govjsczz.cnsemanticscholar.orgnih.govresearchgate.net. These proteins are believed to be involved in the endocytosis of host hemoglobin, a process critical for artemisinin activation semanticscholar.org. Mutations in PfUBP1 and PfAP-2μ may impair hemoglobin uptake, thereby reducing the availability of heme for drug activation and leading to decreased artemisinin sensitivity in the early ring stage nih.govsemanticscholar.orgresearchgate.net. Studies have detected PfUBP1 and PfAP-2μ mutations in P. falciparum isolates from various regions, including Africa and Southeast Asia, and some have been linked to delayed parasite clearance after artemisinin-based combination therapy (ACT) semanticscholar.orgnih.govresearchgate.net.

Research findings highlight the prevalence of these mutations:

A study of P. falciparum isolates from travelers returning to China from Africa found that pfubp1 mutations were present in 27.1% of isolates, with D1525E and E1528D being common genotypes associated with artemisinin resistance. nih.gov

Eleven single nucleotide polymorphisms (SNPs) were identified in pfap2μ in the same study, with S160N being the major polymorphism. nih.gov

Insertions were also observed in both pfubp1 and pfap2μ genes. nih.gov

PfUBP1 and PfAP-2μ mutations have been detected in isolates from Equatorial Guinea and have been associated with delayed parasite clearance in Kenya and recurrent malaria in Ghanaian isolates after ACT treatment semanticscholar.orgresearchgate.net.

These genetic variations in PfK13, PfUBP1, and PfAP-2μ contribute significantly to the molecular basis of reduced artemisinin susceptibility in P. falciparum.

Cellular Adaptations and Stress Responses to this compound Exposure

In addition to specific genetic mutations, P. falciparum parasites can develop resistance through cellular adaptations and enhanced stress responses upon exposure to artemisinin derivatives. Artemisinins are thought to exert their effect, in part, by inducing oxidative stress and causing damage to parasite proteins frontiersin.orgnih.govplos.orgnih.govnih.gov. Resistant parasites exhibit enhanced adaptive responses to counteract this damage frontiersin.orgnih.govplos.orgfrontiersin.org.

Key cellular responses implicated in artemisinin resistance include the unfolded protein response (UPR) and the ubiquitin-proteasome system nih.govnih.govplos.org. Artemisinin treatment leads to the accumulation of misfolded and damaged proteins, triggering the UPR nih.govnih.gov. The parasite's proteasome plays a vital role in degrading these damaged proteins nih.govplos.org. Studies have shown that resistant parasites exhibit lower levels of ubiquitinated proteins and a delayed onset of cell death after drug exposure, suggesting an enhanced capacity to handle protein damage plos.org. This enhanced cell stress response appears to be a feature of artemisinin-resistant parasites nih.govplos.org.

Research indicates:

Enhanced adaptive responses against oxidative stress and protein damage are associated with decreased artemisinin susceptibility frontiersin.orgplos.orgfrontiersin.org.

Artemisinin treatment induces growth retardation and accumulation of ubiquitinated proteins in sensitive parasites, indicative of a cellular stress response engaging the ubiquitin/proteasome system. plos.org

Resistant parasites show reduced protein ubiquitination and delayed cell death following drug exposure, suggesting an enhanced stress response. plos.org

Functional proteasomes are required for artemisinin resistance, potentially in a PfK13-independent manner nih.gov.

These findings suggest that the ability of resistant parasites to effectively manage drug-induced cellular stress, particularly protein damage, contributes significantly to their survival.

Role of Heme and Iron Homeostasis in this compound Resistance

The activation of artemisinin and its derivatives is critically dependent on an iron source, primarily heme released from the digestion of host hemoglobin within the parasite's digestive vacuole mdpi.comnih.govmdpi.comresearchgate.net. Heme mediates the reductive activation of the artemisinin endoperoxide bridge, generating reactive radical species that damage parasite biomolecules mdpi.comnih.govmdpi.comresearchgate.net.

Alterations in heme and iron homeostasis within the parasite can therefore influence artemisinin susceptibility. As mentioned earlier, mutations in proteins involved in hemoglobin endocytosis, such as PfK13, PfUBP1, and PfAP-2μ, can reduce the uptake of hemoglobin, potentially limiting the availability of heme for artemisinin activation mdpi.comsemanticscholar.org. A decrease in the levels of reactive oxygen species produced due to reduced artemisinin activation could contribute to resistance semanticscholar.org.

Furthermore, artemisinin-mediated heme alkylation occurs, forming heme-drug adducts nih.govmdpi.comresearchgate.net. This process can alter the heme/hematin (B1673048) ratio and potentially induce an imbalance in the iron redox homeostasis, which may play a role in the drug's activity and the parasite's response to it mdpi.comresearchgate.net. While heme is considered the primary activator, other iron sources might also contribute nih.gov.

Evidence suggests:

Reduced iron in the unstable iron pool and iron from heme decomposition can activate artemisinin to produce free radicals essential for antimalarial action. mdpi.com

PfK13 mutation reduces hemoglobin endocytosis and artemisinin activation, contributing to decreased sensitivity. mdpi.comsemanticscholar.org

Heme-mediated activation of artemisinin causes widespread damage. nih.gov

Resistance may involve a decrease in available free heme and/or an increased parasite stress response capacity. nih.gov

Heme alkylation by artemisinin can alter the heme/hematin ratio and induce an imbalance in iron redox homeostasis. mdpi.comresearchgate.net

Disruptions or adaptations in the parasite's heme and iron handling pathways thus represent a significant factor in the development of artemisinin resistance.

Strategies to Counteract this compound Resistance

Addressing artemisinin resistance requires multifaceted strategies aimed at preventing its emergence and spread, as well as overcoming established resistance.

Combination Therapy Approaches to Mitigate Resistance Emergence (Preclinical Rationale)

Artemisinin derivatives are typically used in combination therapies (ACTs) with a longer-acting partner drug frontiersin.orgnews-medical.netmdpi.comnih.govwho.intbiorxiv.orgresearchgate.net. The primary rationale behind ACTs is to leverage the rapid parasite clearance by the artemisinin component, which significantly reduces the parasite biomass, and the sustained activity of the partner drug to eliminate the remaining parasites nih.govbiorxiv.org. This synergistic action reduces the probability of resistant parasites surviving and multiplying, thereby delaying the emergence and spread of resistance nih.govwho.intbiorxiv.org.

Preclinical studies and clinical evaluations support the principle of combination therapy. The artemisinin component quickly lowers parasite numbers, decreasing the selective pressure for resistance to the partner drug. Conversely, the partner drug clears any parasites that may have reduced susceptibility to the artemisinin derivative.

In the face of emerging artemisinin resistance and existing partner drug resistance, triple artemisinin-based combination therapies (TACTs), which combine an artemisinin derivative with two partner drugs, are being investigated frontiersin.orgnih.govbiorxiv.orgasm.org. The preclinical rationale for TACTs is that the addition of a second partner drug with a potentially counterbalancing resistance mechanism or similar pharmacokinetic profile can further enhance efficacy and provide mutual protection against the selection of drug-resistant mutants nih.govasm.org. Preclinical platforms are being developed to evaluate potential TACT combinations biorxiv.org.

Key aspects of combination therapy rationale:

ACTs combine a fast-acting artemisinin derivative with a longer-acting partner drug. nih.govbiorxiv.org

The artemisinin component rapidly reduces parasite biomass, minimizing the pool for resistance selection. nih.govbiorxiv.org

The partner drug clears residual parasites, including those with reduced artemisinin susceptibility. nih.govbiorxiv.org

TACTs are being explored to overcome resistance to existing ACTs by adding a second partner drug. frontiersin.orgnih.govbiorxiv.orgasm.org

Preclinical evaluation platforms are used to assess the potential of new combination therapies. biorxiv.org

While the search results discuss combination therapies in the context of artemisinin derivatives generally, the principles apply to this compound as an artemisinin derivative.

Structure-Activity Relationship (SAR) Modification for Resistance Overcoming

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity and can inform the design of new compounds or modifications to existing ones to improve efficacy and overcome resistance. For artemisinin derivatives, SAR studies have focused on the importance of the endoperoxide bridge for antimalarial activity mdpi.comnih.govnewdrugapprovals.org.

While specific detailed SAR modifications of this compound specifically aimed at overcoming resistance are not extensively detailed in the provided search results, the general approach involves understanding how modifications to the artemisinin scaffold affect parasite uptake, activation, target interaction, and susceptibility in resistant strains. Modifications could aim to:

Enhance activation in parasites with reduced heme availability.

Circumvent resistance mechanisms related to stress responses or protein handling.

Alter the binding profile to potential targets that may be modified in resistant parasites.

The development of new artemisinin-based drugs and modifications to existing ones are ongoing efforts to combat resistance mdpi.comnih.gov. Although this compound itself is a semi-synthetic derivative, further SAR modifications could potentially lead to compounds with improved activity against resistant strains. One study mentioned a transdermal formulation of artelinic acid and compared its efficacy to artesunate (B1665782) in a mouse model, suggesting potential for alternative delivery or formulation approaches, though not explicitly detailing SAR for resistance researchgate.net.

Artelinate in Preclinical Combination Therapies

Rationale for Artelinate Combination Strategies

The rationale behind employing this compound in combination strategies aligns with the broader principles guiding the use of ACTs. Artemisinin (B1665778) derivatives are known for their rapid action against malaria parasites, leading to a swift reduction in parasite load. scispace.com However, their relatively short half-lives necessitate co-administration with a longer-acting partner drug to achieve a complete cure and prevent recrudescence. scispace.com Combining artemisinin derivatives with drugs possessing different mechanisms of action provides mutual protection against the emergence of drug resistance. nih.govresearchgate.net This approach ensures that any parasites less susceptible to one component of the combination are targeted by the other drug, thereby minimizing the likelihood of resistance developing to either compound. nih.gov While this compound itself is an experimental drug and its clinical use is not currently widespread, the preclinical investigation of its combinations is based on this established rationale for artemisinin derivatives in general. wikipedia.org

Preclinical Efficacy of this compound Combination Regimens in Animal Models

Preclinical studies in animal models have investigated the efficacy of this compound, both as a single agent and in comparison or combination with other antimalarial compounds. In a study comparing intravenous this compound and artesunate (B1665782) in Plasmodium berghei-infected Sprague-Dawley rats, this compound demonstrated superior antimalarial potency in terms of parasitemia clearance. researchgate.netcambridge.org The 100% clearance dose for this compound was lower than that for artesunate (95.6 µmoles/kg vs 191.2 µmoles/kg). cambridge.org this compound also resulted in a faster parasite clearance time compared to artesunate at equivalent molar doses. cambridge.org

While specific preclinical data on this compound in combination regimens is less extensively reported compared to other artemisinin derivatives like artesunate, studies involving artesunate combinations provide insight into the potential benefits of combining artemisinin derivatives with other agents. For instance, the combination of intravenous methylene (B1212753) blue and intravenous artesunate was evaluated in preclinical models of malaria, including Plasmodium berghei-infected rats and Plasmodium cynomolgi-infected rhesus monkeys. nih.govresearchgate.net In the rhesus monkey model, a combination of methylene blue and artesunate at 8 mg/kg/day of both drugs achieved a 100% cure rate, which was more effective than either drug administered alone. nih.govresearchgate.net This suggests that combining an artemisinin derivative with a partner drug can lead to enhanced efficacy and improved cure rates in preclinical settings. Given this compound's activity as an artemisinin derivative, similar synergistic or additive effects might be hypothesized when combined with suitable partner drugs, although specific data for this compound combinations in these models would be required for confirmation.

| Study Model | This compound Dose (µmoles/kg) | Artesunate Dose (µmoles/kg) | 100% Parasite Clearance Dose (µmoles/kg) | Parasite Clearance Time (days) at 191.2 µmoles/kg |

|---|---|---|---|---|

| Plasmodium berghei-infected Sprague-Dawley Rats | 95.6 | 191.2 | This compound: 95.6, Artesunate: 191.2 | This compound: 1.7 ± 0.5, Artesunate: 2.7 ± 0.5 |

Note: Data extracted from a study comparing intravenous this compound and artesunate efficacy in P. berghei-infected Sprague-Dawley rats. cambridge.org

Mechanistic Basis of Synergy in this compound Combinations

The mechanistic basis for synergy observed in artemisinin-based combinations, and potentially in this compound combinations, often involves targeting different pathways essential for parasite survival. Artemisinins are believed to exert their antimalarial effect primarily through the cleavage of their endoperoxide bridge, triggered by heme or iron, leading to the generation of reactive oxygen species and carbon-centered radicals. researchgate.netnih.gov These radicals can alkylate and damage essential parasite proteins, including the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (PfATP6). researchgate.net

When combined with partner drugs, synergy can arise from various interactions. For example, combining an artemisinin derivative with a drug that inhibits heme detoxification (like some quinolines) can lead to an accumulation of heme, potentially enhancing the activation of the artemisinin endoperoxide bridge. Alternatively, combining with drugs that induce oxidative stress or interfere with the parasite's antioxidant defense mechanisms can amplify the effects of the artemisinin-generated radicals. The observed synergy between artesunate and methylene blue, which is thought to interfere with the parasite's redox balance, supports this concept. nih.gov While the specific synergistic mechanisms involving this compound with potential partner drugs require dedicated investigation, the general principles of targeting multiple pathways and disrupting essential parasite functions are likely to underpin any observed synergistic effects in this compound-based combinations.

Structure Activity Relationship Sar Studies of Artelinate and Its Analogues

Identification of Key Structural Features for Artelinate Activity

The antimalarial activity of artemisinin (B1665778) derivatives, including this compound, is fundamentally dependent on the presence of the 1,2,4-trioxane (B1259687) ring containing an endoperoxide linkage mdpi.comnih.gov. This unique structural feature is considered essential for the mechanism of action, which is believed to involve interaction with heme or free Fe(II) within the malaria parasite, leading to the generation of free radical intermediates mdpi.comnih.gov. While the precise role of these radicals is still under investigation, they are widely thought to contribute to parasite death nih.gov.

This compound is a water-soluble derivative, which offers advantages in terms of administration compared to some oil-soluble artemisinin derivatives like artemether (B1667619) and arteether (B1665780) newdrugapprovals.org. The introduction of a carboxylic acid group (or its salt form in this compound) at the C-10 position, linked via an oxymethyl group to a benzoic acid moiety, contributes to this water solubility. This chemical modification, converting the lactol (hemiacetal) function of dihydroartemisinin (B1670584) into an ether linkage with a substituted benzoic acid, is a key structural alteration in this compound nih.gov.

Research into diamine-containing artemisinin analogues, structurally related to those with a C-10 ether linkage, suggests that incorporating a moiety capable of protonation in the acidic food vacuole of the parasite can enhance cellular accumulation through ion trapping acs.org. This increased concentration of the drug within the parasite's digestive vacuole could lead to a greater interaction with heme and, consequently, enhanced antimalarial activity acs.org. While this study focused on diamine derivatives, the principle of enhancing intraparasitic accumulation through modifications that influence ionization state in the acidic vacuole is relevant to the design of artemisinins like this compound, which contain ionizable groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, untested compounds and provides insights into the structural features that govern activity mdpi.com. QSAR studies have been extensively applied to artemisinin analogues to predict and interpret their antimalarial activity mdpi.comresearchgate.netnih.govnih.gov.

Various QSAR methodologies, including Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR), have been utilized in the study of artemisinin derivatives researchgate.netacs.org. These methods employ molecular descriptors that encode topological, geometric, and electronic features of the molecules to build predictive models nih.govnih.gov. Studies have shown that both linear (e.g., multiple linear regression, PLS) and nonlinear (e.g., computational neural networks) models can be developed, with nonlinear models often exhibiting superior predictive ability nih.gov.

QSAR models developed for artemisinin analogues have identified key molecular descriptors correlated with antimalarial activity. For instance, studies have highlighted the importance of hydration energy, the charge on specific oxygen atoms (such as O11), and certain torsion angles within the molecule mdpi.com. These descriptors provide a physical and structural explanation for the molecular properties that are crucial for antimalarial activity and can guide the design of new ligands mdpi.com.

The development of robust QSAR models for artemisinin derivatives, including those structurally related to this compound, has involved analyzing large datasets of compounds with known in vitro antimalarial activity nih.govacs.org. These models have demonstrated good statistical properties and predictive ability for test set compounds acs.org. For example, CoMFA and HQSAR models have been developed with excellent statistical properties and good predictive ability acs.org.

QSAR models can also be used for virtual screening of compound libraries to identify potential drug candidates with significant predicted antimalarial activity nih.gov. This computational screening process can help prioritize compounds for synthesis and experimental testing, accelerating the drug discovery process nih.gov.

Molecular Docking and Computational Approaches in this compound Design

Molecular docking and other computational approaches play a significant role in understanding the interaction of artemisinin derivatives, including this compound, with their potential biological targets and in rational drug design mdpi.comresearchgate.netd-nb.infosci-hub.se. These methods provide three-dimensional insights into how molecules bind to proteins or other biomolecules, helping to elucidate their mechanism of action and identify key binding interactions mdpi.comd-nb.info.

While the exact molecular target(s) of artemisinin derivatives are still under extensive study, several have been proposed, including heme, the calcium channel SERCA (PfATP6), and the translationally controlled tumor protein (PfTCTP) nih.govresearchgate.netmdpi.com. Computational approaches, such as molecular docking, have been used to investigate the binding of artemisinin and its derivatives to these proposed targets nih.govresearchgate.netd-nb.info.

Molecular docking studies have reinforced the idea that the interaction with Fe2+, particularly from heme, is crucial for the activity of artemisinin and its derivatives mdpi.com. Docking simulations have suggested preferential binding sites and have helped to understand the role of specific atoms, such as the oxygen atoms in the endoperoxide bridge, in these interactions mdpi.com.

Computational approaches, including molecular mechanics and quantum mechanics calculations, are used to model the structures of artemisinin and its derivatives and compute various molecular properties mdpi.com. Techniques like the evaluation of molecular electrostatic potential (MEP) maps can characterize the reactive sites of these compounds, such as the region near the 1,2,4-trioxane ring, and provide insights into the features necessary for antimalarial activity mdpi.comscribd.com.

Molecular docking simulations are also used to predict the binding affinity of compounds to potential targets, often expressed as binding energy d-nb.info. Lower (more negative) binding energy values generally correspond to more stable interactions d-nb.info. These studies can identify key amino acid residues in the target protein that interact with the ligand through hydrogen bonds or other forces d-nb.info.

Advanced Research Directions and Future Perspectives for Artelinate

Conceptual Advances in Artelinate Delivery System Design

Optimizing the delivery of artemisinin (B1665778) derivatives, including this compound, is a critical area of research aimed at improving their pharmacokinetic properties, bioavailability, and targeting to reduce toxicity and enhance therapeutic outcomes. Challenges such as poor water solubility and low bioavailability of some artemisinin derivatives necessitate the development of advanced delivery systems. nih.govnih.gov

Nanoparticle formulations are a prominent area of investigation for delivering artemisinin and its derivatives. These systems offer advantages such as improved aqueous solubility, enhanced bioavailability, sustained and controlled drug release, and targeted delivery. nih.govmdpi.com Various types of nanoparticles, including lipid-based nanoparticles and polymeric nanoparticles, are being explored. nih.govmdpi.com

Lipid-based nanocarriers, such as nanostructured lipid carriers (NLCs), are being developed to overcome limitations of solid lipid nanoparticles (SLNs) and can provide sustained and high drug levels in plasma. nih.gov These systems can be administered via various routes, including oral, ocular, pulmonary, cerebral, and topical. nih.gov

Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic)acid (PLGA), have shown efficacy in delivering artemisinin derivatives for conditions like leishmaniasis and cancer in preclinical models. mdpi.com For instance, artemisinin-loaded PLGA nanoparticles demonstrated a significant reduction in parasite load in the liver and spleen in a visceral leishmaniasis model. mdpi.com

Recent work has also focused on targeted nanodrug delivery systems for malaria, specifically targeting infected red blood cells (iRBCs). Plasmodium parasites induce new permeability pathways (NPPs) on the membrane of iRBCs, which can facilitate the uptake of nanoparticles smaller than 80 nm. nih.gov Additionally, the slightly acidic and reductive internal environment of Plasmodium, with higher glutathione (B108866) (GSH) levels, can be exploited for triggered drug release. nih.gov

One study developed polydopamine-modified methyl this compound nanoparticles (MA-PCL@PDA-NPs) with a particle size of approximately 30 nm. nih.gov These nanoparticles were designed with a polydopamine coating that degrades in slightly acidic and reductive environments, allowing for pH- and GSH-dual-responsive drug release. nih.gov In vitro release experiments showed significantly higher cumulative release of methyl this compound at pH 5.5 with GSH compared to pH 7.4 without GSH. nih.gov In vivo studies in mice infected with Plasmodium berghei demonstrated that these nanoparticles had significantly higher antimalarial efficacy compared to commercial artesunate (B1665782) injection. nih.gov

Self-microemulsifying drug delivery systems (SMEDDS) are another approach being investigated for artemisinin derivatives, including artemisone (B1665779) and artesunate, for potential transdermal delivery. uni-halle.de SMEDDS formulations can provide high solubility and stability for these compounds. uni-halle.de Transdermal delivery offers potential advantages by avoiding complications associated with oral or parenteral administration. uni-halle.de Studies in mouse models of cerebral malaria have shown successful transdermal delivery of artemisone and artesunate using microemulsions, leading to the prevention of experimental cerebral malaria. uni-halle.de

The design of micelles, polymeric delivery systems composed of amphiphilic block copolymers, is also being explored for encapsulating lipophilic drugs like artemisinin derivatives. nih.gov These micelles, typically ranging from 10 to 200 nm, can enhance prolonged circulation and provide sustained drug release. nih.gov Conjugating artemisinin to PEG-PCL micelles has shown high cellular uptake and inhibition effects on cancer cell lines in preclinical studies. nih.gov

Table 1: Examples of Advanced Delivery Systems for Artemisinin Derivatives

| Delivery System Type | Key Features | Preclinical Application/Benefit |

| Polydopamine-modified Nanoparticles | pH- and GSH-responsive release, ~30 nm size, targets iRBCs via NPPs. nih.gov | Higher antimalarial efficacy against P. berghei compared to free drug. nih.gov |

| Self-Microemulsifying Drug Delivery Systems | High solubility and stability, potential for transdermal delivery. uni-halle.de | Successful transdermal delivery and prevention of experimental cerebral malaria in mice. uni-halle.de |

| Polymeric Micelles (e.g., PEG-PCL) | Encapsulation of lipophilic drugs, prolonged circulation, sustained release. nih.gov | High cellular uptake and anti-tumor efficacy in cancer cell lines. nih.gov |

| Lipid-based Nanoparticles (e.g., NLCs) | Improved solubility, bioavailability, sustained release, various routes. nih.gov | Enhanced therapeutic effects and reduced toxicity in preclinical studies. mdpi.com |

| PLGA Nanoparticles | Biodegradable, sustained release. mdpi.com | Significant reduction in parasite load in visceral leishmaniasis mouse model. mdpi.com |

Exploration of Novel Therapeutic Applications for this compound (Preclinical Scope)

Beyond its established role as an antimalarial agent, this compound and other artemisinin derivatives are being investigated for their potential in treating various other diseases, particularly in preclinical settings. nih.govresearchgate.net The encouraging pharmacological effects observed for these compounds have led to the exploration of their applicability in diverse therapeutic areas. nih.gov

A significant area of preclinical research is the investigation of artemisinin derivatives, including artesunate (a closely related derivative), for their anticancer effects. mdpi.commdpi.comnih.gov Numerous in vitro and in vivo studies have demonstrated that these compounds exhibit strong antitumor activity against various human cancer cells. mdpi.commdpi.com The proposed antitumor mechanism is often linked to iron activation, similar to their antimalarial action, which can sensitize cancer cells to ferroptosis. mdpi.com Cancer cells are characterized by high iron levels, promoting the generation of reactive oxygen species (ROS) and subsequent oxidative damage. mdpi.com

Preclinical studies have shown that artemisinin derivatives can inhibit tumor cell proliferation, induce cell cycle arrest, promote various forms of tumor cell death (including apoptosis and ferroptosis), and inhibit angiogenesis, invasion, and metastasis. mdpi.commdpi.comfrontiersin.org Research has explored their activity against a wide range of cancers, including colorectal cancer, ovarian cancer, cervical cancer, Burkitt lymphoma, glioblastoma, and breast cancer. mdpi.comfrontiersin.orgtempus.com

For instance, artesunate has shown preclinical activity in ovarian cancer models, reducing cell viability in both 2D and 3D models. nih.govtempus.com Clinically relevant concentrations of artesunate were found to induce G1 arrest in ovarian cancer cells. nih.govtempus.com Studies also suggest that combining artesunate with standard chemotherapies like carboplatin (B1684641) and paclitaxel (B517696) can improve their effectiveness, depending on the sequence of administration. nih.govtempus.com

In colorectal cancer research, artemisinin and dihydroartemisinin (B1670584) have shown growth inhibitory potency, which was significantly increased in the presence of physiological levels of holotransferrin and linoleic acid. mdpi.com The combination of artesunate and 5-FU significantly reduced the viability of colorectal cancer cells in vitro and inhibited tumor growth in vivo. frontiersin.org

Beyond cancer, artemisinin derivatives are also being investigated for their potential in treating other conditions. Preclinical studies have explored their activity against leishmaniasis. nih.govmdpi.com Furthermore, there is emerging research on the potential effects of artemisinin in hindering the capacity of COVID-19 by affecting viral proliferation, with some clinical trials initiated. researchgate.net

Table 2: Preclinical Therapeutic Applications of Artemisinin Derivatives

| Therapeutic Area | Key Findings in Preclinical Studies | Relevant Artemisinin Derivative(s) |

| Cancer (Various Types) | Inhibition of proliferation, cell cycle arrest (e.g., G1), induction of apoptosis and ferroptosis, inhibition of angiogenesis, invasion, and metastasis. Activity in 2D and 3D models. mdpi.commdpi.comfrontiersin.orgtempus.com | Artesunate, Dihydroartemisinin |

| Leishmaniasis | Reduction in parasite load in animal models. mdpi.com | Artemisinin, Derivatives |

| Viral Infections (e.g., COVID-19) | Potential to hinder viral proliferation (early research). researchgate.net | Artemisinin, Derivatives |

Systems Biology and Omics Approaches in this compound Research

Systems biology and omics approaches are increasingly being applied in artemisinin research to gain a more comprehensive understanding of their mechanisms of action, the complexities of drug resistance, and their interactions within biological systems. uni-halle.defrontiersin.orgfrontiersin.org These approaches, which include genomics, transcriptomics, proteomics, metabolomics, and lipidomics, allow for the high-throughput measurement and analysis of biological molecules. frontiersin.orgnih.gov

Integrating different omics datasets within a systems biology framework helps to understand complex biological processes in a holistic manner. frontiersin.orgfrontiersin.org This is particularly valuable in studying host-pathogen interactions, such as those in malaria, and in uncovering molecular players involved in complex diseases like cancer. frontiersin.orgnih.gov Computational and bioinformatics tools are integral to leveraging the large datasets generated by omics technologies to gain insights into biological systems. frontiersin.orgfrontiersin.org

In the context of artemisinin resistance in malaria parasites, transcriptome analysis has been employed to elucidate the biological mechanisms. biorxiv.orgiddo.org Studies have identified specific artemisinin resistance-associated transcriptional profiles involving biological functions related to proteotoxic stress, host cytoplasm remodeling, and REDOX metabolism. biorxiv.org Research has shown that the ability of Plasmodium falciparum to survive lethal doses of artemisinin is linked to the downregulation of a specific tRNA modification, highlighting the potential role of RNA modifications in drug resistance. mit.edu Omics approaches can help to further unravel the complex and multifaceted mechanisms behind artemisinin resistance, which is a major threat to malaria treatment efforts. mit.edumdpi.com

For the preclinical investigation of artemisinin derivatives in cancer, omics approaches, such as RNA sequencing (RNAseq), are being used to identify genes and pathways that are differentially regulated in sensitive versus resistant cancer models. nih.govtempus.com This can help in understanding potential resistance mechanisms and identifying biomarkers. nih.govtempus.com For example, RNAseq analysis in ovarian cancer organoid models identified pathways related to cell cycle progression, specifically G1/S transition, as being upregulated in models more resistant to artesunate. nih.govtempus.com

Systems biology can also contribute to understanding the multitarget bioactive properties of artemisinin derivatives and the complexity of their effects on cancer cells, which involve multiple cell signaling pathways and can influence cancer cell metabolism, immunosuppression, and the stemness of cancer stem cells. nih.gov

Table 3: Application of Omics Approaches in Artemisinin Research

| Omics Approach | Application Area | Key Insights |

| Transcriptomics | Studying malaria parasite resistance to artemisinin. biorxiv.orgiddo.org | Identification of resistance-associated transcriptional profiles, involvement of proteotoxic stress, host cytoplasm remodeling, and REDOX metabolism. biorxiv.org |

| RNA Sequencing | Investigating cancer cell response and resistance. nih.govtempus.com | Identification of differentially regulated genes and pathways (e.g., cell cycle progression) in sensitive vs. resistant cancer models. nih.govtempus.com |

| Epitranscriptomics | Studying drug resistance mechanisms in malaria. mit.edu | Discovery of a link between tRNA modification downregulation and the parasite's ability to survive artemisinin. mit.edu |

| Multi-omics Integration | Understanding complex biological interactions. frontiersin.orgfrontiersin.org | Holistic view of host-pathogen interactions and molecular mechanisms in diseases like malaria and cancer, leveraging computational tools for data analysis. frontiersin.orgnih.gov |

Computational and AI-Driven Drug Design for Next-Generation this compound Analogues

Computational methods and artificial intelligence (AI) are playing an increasingly significant role in the design and discovery of new artemisinin analogues, including next-generation this compound derivatives, with improved efficacy and reduced toxicity. researchgate.netnih.govnih.govlifechemicals.com Computer-aided drug design (CADD) techniques, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, are used to understand the relationship between molecular structure and biological activity and to predict how molecules interact with potential drug targets. nih.govresearchgate.netresearchgate.netmdpi.com

QSAR studies help medicinal chemists to understand how modifications to the artemisinin structure can influence antimalarial activity and other properties. researchgate.netmdpi.com These studies can involve analyzing molecular properties calculated using quantum chemical methods and correlating them with biological activity. mdpi.com For example, QSAR models have been developed for artemisinin analogues to predict in vitro antimalarial potency. researchgate.netacs.org

Molecular docking is used to simulate the binding of drug molecules to target proteins, providing insights into the potential interactions and binding affinities. nih.govresearchgate.netmdpi.com This can help in identifying compounds with higher binding affinity to specific targets, such as vascular endothelial growth factor receptor 1 (VEGFR1), which is relevant in the context of the anti-angiogenic activity of some artemisinin derivatives. researchgate.net

Generative AI models can design novel drug-like compounds by exploring chemical space more efficiently than traditional methods. lifechemicals.commdpi.com AI can also predict toxicological and pharmacokinetic properties of compounds early in the development process. lifechemicals.com

In the context of artemisinin derivatives, computational approaches have been used to study the stereoelectronic properties in relation to neurotoxicity, aiming to design analogues with reduced adverse effects. acs.org QSAR and molecular docking studies have also been applied to identify artemisinin derivatives with potential anti-angiogenic activity by targeting VEGFR1 and VEGFR2. researchgate.net

The integration of computational and AI techniques allows for a more targeted and efficient approach to designing next-generation this compound analogues with desired properties, such as improved efficacy against resistant strains or enhanced activity in novel therapeutic applications, while also considering potential toxicity. researchgate.netnih.govresearchgate.net

Table 4: Computational and AI Approaches in Artemisinin Derivative Design

| Approach | Application in Artemisinin Research | Outcome/Benefit |

| Quantitative Structure-Activity Relationship (QSAR) | Understanding the relationship between molecular structure and antimalarial activity, predicting potency of analogues. researchgate.netmdpi.comacs.org | Guidance for structural modifications to enhance activity, development of predictive models. researchgate.netmdpi.com |

| Molecular Docking | Simulating binding to biological targets (e.g., heme, VEGFR1), predicting interaction strength. nih.govresearchgate.netmdpi.com | Insights into mechanisms of action, identification of potential targets, screening for compounds with high binding affinity. researchgate.netmdpi.com |